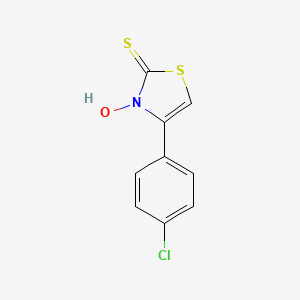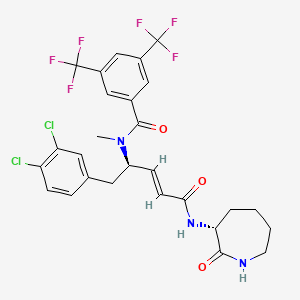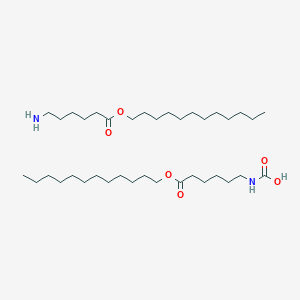
Agn-PC-0mtmw1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0mtmw1 is a heterocyclic compound that contains a thiazole ring substituted with a hydroxy group and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mtmw1 typically involves the reaction of appropriate thioamide and α-haloketone precursors. One common method involves the cyclization of 4-chlorophenylthioamide with α-bromoacetophenone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0mtmw1 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(4-chlorophenyl)thiazole-2(3H)-thione.
Reduction: Formation of 3-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thiol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Agn-PC-0mtmw1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Agn-PC-0mtmw1 involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit similar biological activities.
N,4-diaryl-1,3-thiazole-2-amines: These compounds have been studied for their antiproliferative activity and ability to inhibit tubulin polymerization.
Uniqueness
Agn-PC-0mtmw1 is unique due to its specific substitution pattern and the presence of both hydroxy and thione functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
105922-93-8 |
|---|---|
Formule moléculaire |
C9H6ClNOS2 |
Poids moléculaire |
243.7 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C9H6ClNOS2/c10-7-3-1-6(2-4-7)8-5-14-9(13)11(8)12/h1-5,12H |
Clé InChI |
VIRCDYKDYNGPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
Synonymes |
N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione NHCl-PTT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1241091.png)



![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)




![1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine](/img/structure/B1241107.png)


